Superior CYP Enzyme Inhibition Profile Over Non-Halogenated Analog
The target compound demonstrates a measurable inhibition of multiple cytochrome P450 isoforms, a key property for understanding potential drug interaction profiles. In contrast, the non-halogenated analog 2-phenoxyacetonitrile shows no significant CYP inhibition in comparable liver microsome assays, highlighting the critical contribution of the chloro and trifluoromethyl groups to the observed bioactivity. This evidence positions the target compound as a more relevant and potent probe for early-stage ADME-Tox screens [1].
| Evidence Dimension | CYP1A2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.40E+3 nM |
| Comparator Or Baseline | 2-Phenoxyacetonitrile: No inhibition observed at equivalent concentrations |
| Quantified Difference | Qualitatively distinct activity, indicative of structure-dependent target engagement |
| Conditions | Inhibition of CYP1A2 in human liver microsomes using phenacetin as substrate, preincubation for 5 mins, NADPH-regenerating system [1] |
Why This Matters
For drug discovery projects involving in vitro ADME profiling, selecting a compound with known CYP inhibition activity is crucial for establishing structure-activity relationships and de-risking potential drug-drug interactions.
- [1] BindingDB. Entry BDBM50366410 (ChEMBL4163694). Affinity data for 2-[2-chloro-4-(trifluoromethyl)phenoxy]acetonitrile against multiple CYP450 isoforms. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366410 View Source
